molecular formula C15H26N2O3 B4452061 1-BUTANOYL-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE

1-BUTANOYL-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4452061
M. Wt: 282.38 g/mol
InChI Key: OYYUAOANVVIJTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-BUTANOYL-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a butanoyl group, an oxolan-2-ylmethyl group, and a piperidine-4-carboxamide moiety

Preparation Methods

The synthesis of 1-BUTANOYL-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves several steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Butanoyl Group: The butanoyl group can be introduced via an acylation reaction using butanoyl chloride and a suitable base.

    Attachment of the Oxolan-2-ylmethyl Group: This step involves the reaction of the piperidine derivative with an oxolan-2-ylmethyl halide under basic conditions to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-BUTANOYL-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-BUTANOYL-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.

    Industry: The compound may be used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-BUTANOYL-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

1-BUTANOYL-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE: This compound lacks the butanoyl group, which may result in different chemical and biological properties.

    1-BUTANOYL-PIPERIDINE-4-CARBOXAMIDE: This compound lacks the oxolan-2-ylmethyl group, which may affect its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogues.

Properties

IUPAC Name

1-butanoyl-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-2-4-14(18)17-8-6-12(7-9-17)15(19)16-11-13-5-3-10-20-13/h12-13H,2-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYUAOANVVIJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC(CC1)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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